Cas no 22931-53-9 (2-benzyl-octahydro-1H-isoindole-1,3,5-trione)

2-Benzyl-octahydro-1H-isoindole-1,3,5-trione is a specialized cyclic imide derivative with a benzyl substituent, offering a rigid, polycyclic framework that enhances structural stability. Its saturated isoindole core and trione functionality provide distinct reactivity, making it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The benzyl group introduces additional versatility for further functionalization. This compound’s well-defined stereochemistry and high purity make it suitable for applications requiring precise molecular control, such as asymmetric synthesis or catalyst design. Its stability under various conditions further supports its utility in complex synthetic pathways.
2-benzyl-octahydro-1H-isoindole-1,3,5-trione structure
22931-53-9 structure
Product Name:2-benzyl-octahydro-1H-isoindole-1,3,5-trione
CAS No:22931-53-9
MF:C15H15NO3
MW:257.284504175186
MDL:MFCD00431954
CID:251509
PubChem ID:2861804
Update Time:2025-05-20

2-benzyl-octahydro-1H-isoindole-1,3,5-trione Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3,5(2H,4H)-trione,tetrahydro-2-(phenylmethyl)-
    • 2-benzyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione
    • 2-BENZYLTETRAHYDRO-1H-ISOINDOLE-1,3,5(2H,4H)-TRIONE
    • 2-benzyl-octahydro-1H-isoindole-1,3,5-trione
    • AKOS022004686
    • AB00093391-01
    • 22931-53-9
    • DTXSID80386394
    • CS-0269956
    • EN300-27656
    • SCHEMBL8147581
    • SR-01000501841
    • CCG-112919
    • SR-01000501841-1
    • QVGBOFYZGZBPSE-UHFFFAOYSA-N
    • N-benzyl-4-oxocyclohexane-1,2-dicarboximide
    • 2-Benzyltetrahydro-1H-isoindole-1,3,5(2H,6H)-trione
    • 2,2-DIFLUORO-2-(5-OXAHEXACYCLO[5.4.1.0(2,6).0(3,10).0(4,8).0(9,12)]DODEC-4-YL)ACETICACID
    • AKOS001652828
    • 2-benzyl-4, 6, 7, 7a-tetrahydro-3aH-isoindole-1, 3, 5-trione
    • MDL: MFCD00431954
    • Inchi: 1S/C15H15NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
    • InChI Key: QVGBOFYZGZBPSE-UHFFFAOYSA-N
    • SMILES: O=C1C2CCC(CC2C(N1CC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 257.10525
  • Monoisotopic Mass: 257.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.289
  • Boiling Point: 501.2°C at 760 mmHg
  • Flash Point: 247.4°C
  • Refractive Index: 1.597
  • PSA: 54.45

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2-benzyl-octahydro-1H-isoindole-1,3,5-trione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22931-53-9)2-benzyl-octahydro-1H-isoindole-1,3,5-trione
Order Number:A1081300
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:11
Price ($):288.0
Email:sales@amadischem.com

Additional information on 2-benzyl-octahydro-1H-isoindole-1,3,5-trione

Recent Advances in the Study of 2-Benzyl-octahydro-1H-isoindole-1,3,5-trione (CAS: 22931-53-9)

The compound 2-benzyl-octahydro-1H-isoindole-1,3,5-trione (CAS: 22931-53-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various pharmacologically active molecules. Its isoindole-1,3,5-trione core structure is particularly noteworthy for its ability to interact with multiple biological targets, including enzymes involved in inflammatory pathways and neurodegenerative diseases. Researchers have employed advanced spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate its three-dimensional conformation and binding modes.

In a groundbreaking study published in the Journal of Medicinal Chemistry, a team of researchers demonstrated that derivatives of 2-benzyl-octahydro-1H-isoindole-1,3,5-trione exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking simulations and in vitro assays to validate the compound's efficacy, paving the way for its potential use as a non-steroidal anti-inflammatory drug (NSAID) candidate.

Another significant development involves the compound's application in central nervous system (CNS) disorders. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 2-benzyl-octahydro-1H-isoindole-1,3,5-trione derivatives show promising neuroprotective effects in models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to modulate amyloid-beta aggregation and reduce oxidative stress in neuronal cells.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 2-benzyl-octahydro-1H-isoindole-1,3,5-trione. A novel catalytic asymmetric synthesis method, published in Organic Letters, has achieved enantioselective production of the compound with over 90% yield, addressing previous challenges related to racemization and scalability.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, comprehensive toxicological assessments are needed to ensure its safety profile meets regulatory standards.

In conclusion, 2-benzyl-octahydro-1H-isoindole-1,3,5-trione (CAS: 22931-53-9) represents a versatile scaffold with significant potential in drug discovery. Its dual applications in inflammation and neurodegeneration, coupled with recent synthetic breakthroughs, position it as a compound of considerable interest for future research and development efforts in the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22931-53-9)2-benzyl-octahydro-1H-isoindole-1,3,5-trione
A1081300
Purity:99%
Quantity:5g
Price ($):288.0
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